7-Oxaspiro[5.6]dodec-9-en-1-one
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Overview
Description
7-Oxaspiro[56]dodec-9-en-1-one is a spirocyclic compound characterized by its unique structure, which includes an oxygen atom incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[5.6]dodec-9-en-1-one typically involves the reaction of methyl-1-bromocycloheptane carboxylates with zinc and 1,3-diarylprop-2-en-1-ones . The reaction proceeds through the formation of a Reformatsky reagent, which adds to unsaturated ketones at the 1,4-positions, leading to the formation of intermediates that cyclize to form the desired spirocyclic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Oxaspiro[5.6]dodec-9-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-Oxaspiro[5.6]dodec-9-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 7-Oxaspiro[5.6]dodec-9-en-1-one exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through unique binding interactions. These interactions could modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
3,5-Diaryl-2-oxaspiro[5,6]dodec-3-en-1-ones: These compounds share a similar spirocyclic structure and have been studied for their analgesic activity.
8-Azaspiro[5.6]dodec-10-ene:
Uniqueness: 7-Oxaspiro[56]dodec-9-en-1-one is unique due to the presence of an oxygen atom in its spiro ring system, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
7-oxaspiro[5.6]dodec-9-en-5-one |
InChI |
InChI=1S/C11H16O2/c12-10-6-2-4-8-11(10)7-3-1-5-9-13-11/h1,5H,2-4,6-9H2 |
InChI Key |
MJWHJSKLAJAAAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC=CCO2)C(=O)C1 |
Origin of Product |
United States |
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